N1-benzyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
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Description
N1-benzyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as BZP, is a chemical compound that has been widely studied for its potential therapeutic applications. BZP is a member of the oxalamide family of compounds and has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Scientific Research Applications
Polymerization Initiators and Catalysis
Mechanistic Studies on Polymerization : A study by Bhatnagar and Srivastava (1991) explored the radical polymerization of styrene initiated by dimethyl sulfonium 2-pyridyl carbonyl methylide, a compound related to the structure , showcasing the initiator's effectiveness and providing insights into the polymerization process's kinetics and mechanisms (Bhatnagar & Srivastava, 1991).
Metal Complexes in Polymerization : Research by Wang et al. (2012) on magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands, including polymerization applications, underscores the utility of these metal complexes in facilitating the polymerization of ε-caprolactone and l-lactide, highlighting the influence of metal type on catalytic activity (Wang et al., 2012).
Material Science and Engineering
Advanced Polymeric Materials : Li et al. (2006) synthesized novel hyperbranched polybenzimidazoles using an AB2 monomer containing amino and carboxylic groups, demonstrating improved solubility and thermal properties. These materials' solubility in aprotic solvents and high thermal stability make them candidates for high-performance applications (Li et al., 2006).
Copper-Catalyzed Coupling Reactions : A recent study by Chen et al. (2023) highlighted the use of N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) as an effective ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with alkynes, demonstrating the compound's utility in synthesizing diverse internal alkynes (Chen et al., 2023).
Analytical and Biochemical Applications
Antimicrobial Activity Studies : Ijuomah et al. (2022) described the synthesis and evaluation of N-pyridin-3-yl-benzenesulfonamide for antimicrobial activity, demonstrating significant efficacy against various bacteria. This study underscores the potential of sulfonamide derivatives in developing new antimicrobial agents (Ijuomah et al., 2022).
properties
IUPAC Name |
N'-benzyl-N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-16-10-11-17(2)20(13-16)30(28,29)25-12-6-9-19(25)15-24-22(27)21(26)23-14-18-7-4-3-5-8-18/h3-5,7-8,10-11,13,19H,6,9,12,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFJSXQPSRMIAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-benzyl-N2-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide |
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